Arachidoyl-coa

概要

説明

Arachidoyl-coa is a very long-chain fatty acyl-CoA that is the S-eicosanoyl derivative of coenzyme A. It plays a crucial role in the biosynthesis and elongation of fatty acids, which are essential components of cellular membranes and signaling molecules .

準備方法

Synthetic Routes and Reaction Conditions: Arachidoyl-coa can be chemically synthesized using various methods. One common approach involves the dehydration of 3-hydroxy eicosanoyl-CoA to form (E)-2,3 eicosanoyl-CoA, which is then reduced to eicosanoyl-CoA. This process requires specific conditions, including the presence of NADPH as a reductant .

Industrial Production Methods: In industrial settings, the production of eicosanoyl-CoA often involves the use of acyl-CoA elongase complexes. These enzymatic complexes catalyze the elongation of acyl-CoA by malonyl-CoA in the presence of NADPH, resulting in the formation of very-long-chain fatty acids .

化学反応の分析

Types of Reactions: Arachidoyl-coa undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 3-oxoicosanoyl-CoA or reduced to form (E)-2,3 eicosanoyl-CoA .

Common Reagents and Conditions: Common reagents used in these reactions include NADPH, NADH, and malonyl-CoA. The reactions typically occur under specific conditions, such as the presence of acyl-CoA elongase complexes and appropriate pH levels .

Major Products: The major products formed from these reactions include 3-oxoicosanoyl-CoA, (E)-2,3 eicosanoyl-CoA, and very-long-chain fatty acids .

科学的研究の応用

Biochemical Role and Signaling

Arachidonoyl-CoA is crucial in lipid metabolism and serves as a substrate for various enzymes involved in the biosynthesis of bioactive lipids. It is known to act as a signaling molecule, influencing cellular functions such as inflammation and cell growth.

- Signal Transduction : Arachidonoyl-CoA is involved in the activation of protein kinases, which play a pivotal role in signal transduction pathways. For instance, it can activate protein kinase C (PKC), influencing insulin signaling pathways by modulating serine/threonine phosphorylation of insulin receptor substrates .

Interaction Studies

Research has demonstrated that arachidonoyl-CoA interacts with proteins such as endophilin-A1, which is involved in membrane dynamics. Studies using small-angle X-ray scattering (SAXS) have shown that the interaction between endophilin-A1 and arachidonoyl-CoA leads to complex formation, indicating its role in membrane curvature and vesicle trafficking .

Table 1: Interaction Characteristics of Arachidonoyl-CoA with Endophilin-A1

| Concentration (mg/ml) | Elution Peak (ml) | Complex Formation |

|---|---|---|

| 0.1 | 14.3 | No |

| 0.5 | 13.5 | Yes |

| 1 | 13.2 | Yes |

Enzyme Substrate Activity

Arachidonoyl-CoA has been studied for its substrate activity with lipoxygenases (LOXs), which are enzymes that catalyze the oxidation of arachidonic acid to produce leukotrienes and other eicosanoids involved in inflammation . Kinetic studies have shown its potential as a substrate for human LOX enzymes, highlighting its relevance in inflammatory response research.

Table 2: Kinetic Parameters for Arachidonoyl-CoA with LOX Enzymes

| Enzyme | (µM) | (s) | (sµM) |

|---|---|---|---|

| h15-LOX-1 | 12 ± 0.8 | 0.62 ± 0.1 | 0.052 |

| h15-LOX-2 | >200 | Not applicable | Not applicable |

Inhibition Studies

Recent studies have investigated the inhibitory effects of acyl-CoA derivatives, including arachidonoyl-CoA, on various enzymes related to metabolic disorders. It was found that arachidonoyl-CoA exhibited weak inhibition against certain lipoxygenase isoforms, suggesting its potential role in modulating inflammatory pathways .

Table 3: Inhibitory Potency of Arachidonoyl-CoA Against Lipoxygenases

| Compound | IC (µM) |

|---|---|

| Arachidonoyl-CoA | >100 |

| Oleoyl-CoA | 0.620 |

| Stearoyl-CoA | 7.6 |

Arachidonyl CoA in Cancer Research

In cancer biology, arachidonoyl-CoA has been implicated in the regulation of apoptosis and cell proliferation through its influence on signaling pathways involving phospholipase A2 and cyclooxygenases. Studies have shown that manipulating levels of arachidonoyl-CoA can alter tumor cell behavior, making it a target for therapeutic interventions.

Metabolic Disorders

Research has also focused on the role of arachidonoyl-CoA in metabolic disorders such as obesity and diabetes. Its involvement in fatty acid metabolism highlights its potential as a biomarker for these conditions and suggests avenues for therapeutic development aimed at modulating its levels to restore metabolic balance .

作用機序

Arachidoyl-coa exerts its effects through its involvement in the elongation of fatty acids. The compound interacts with acyl-CoA elongase complexes, which catalyze the addition of carbon units to the fatty acid chain. This process involves the transfer of acyl groups and the reduction of intermediates by NADPH .

類似化合物との比較

- Arachidoyl-CoA

- 2-hydroxyicosanoyl-CoA

- (11Z)-3-oxoicosa-11-enoyl-CoA

Uniqueness: this compound is unique due to its specific role in the elongation of very-long-chain fatty acids. Unlike other similar compounds, eicosanoyl-CoA is directly involved in the biosynthesis of eicosanoids, which are crucial signaling molecules in various physiological processes .

特性

CAS番号 |

15895-27-9 |

|---|---|

分子式 |

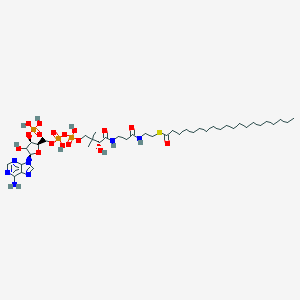

C41H74N7O17P3S |

分子量 |

1062.1 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate |

InChI |

InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1 |

InChIキー |

JYLSVNBJLYCSSW-IBYUJNRCSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

物理的記述 |

Solid |

同義語 |

arachidoyl-CoA arachidoyl-coenzyme A coenzyme A, arachidoyl- |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。